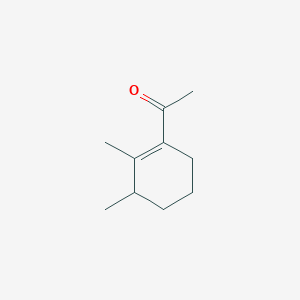
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one, commonly known as DMCHD, is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. DMCHD is a ketone that has a unique chemical structure, making it an interesting compound for researchers to study. In
作用机制
The mechanism of action of DMCHD is not fully understood, but it is believed to inhibit the activity of enzymes that are involved in the formation of amyloid-beta peptides. DMCHD may also have an effect on the expression of genes that are involved in the inflammatory response.
生化和生理效应
DMCHD has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and antioxidant properties, DMCHD has been found to have an effect on the activity of enzymes that are involved in the metabolism of lipids and glucose. DMCHD may also have an effect on the expression of genes that are involved in the regulation of blood pressure and the immune system.
实验室实验的优点和局限性
The advantages of using DMCHD in lab experiments include its well-established synthesis method, its high purity, and its potential applications in the study of neurodegenerative diseases. However, there are also limitations to using DMCHD in lab experiments. For example, the mechanism of action of DMCHD is not fully understood, and further research is needed to determine its safety and efficacy in humans.
未来方向
There are many potential future directions for research on DMCHD. One area of research could focus on the development of DMCHD-based drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. Another area of research could focus on the development of new synthesis methods for DMCHD that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of DMCHD and its potential applications in the field of scientific research.
Conclusion:
In conclusion, DMCHD is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. DMCHD has been found to have anti-inflammatory and antioxidant properties, and it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of DMCHD and its potential applications in the field of scientific research.
合成方法
DMCHD can be synthesized through a multi-step process that involves the reaction of 2,3-dimethylcyclohexanone with ethylmagnesium bromide, followed by the addition of acetic acid. The final product is obtained through a purification process that involves the use of a chromatography column. The synthesis method of DMCHD is well-established, and the compound can be produced in large quantities with high purity.
科学研究应用
DMCHD has been found to have potential applications in the field of scientific research. One of the most promising areas of research is in the study of Alzheimer's disease. DMCHD has been shown to inhibit the formation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease. DMCHD has also been found to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other neurodegenerative diseases.
属性
CAS 编号 |
121637-55-6 |
|---|---|
产品名称 |
1-(2,3-Dimethylcyclohex-1-en-1-yl)ethan-1-one |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
1-(2,3-dimethylcyclohexen-1-yl)ethanone |
InChI |
InChI=1S/C10H16O/c1-7-5-4-6-10(8(7)2)9(3)11/h7H,4-6H2,1-3H3 |
InChI 键 |
OOVPGFXHNYHPKH-UHFFFAOYSA-N |
SMILES |
CC1CCCC(=C1C)C(=O)C |
规范 SMILES |
CC1CCCC(=C1C)C(=O)C |
同义词 |
Ethanone, 1-(2,3-dimethyl-1-cyclohexen-1-yl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



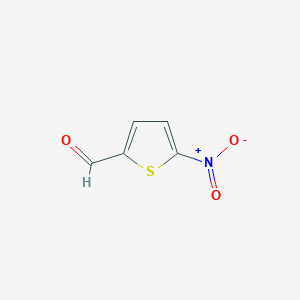
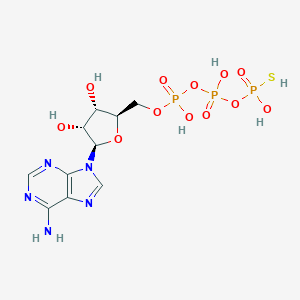
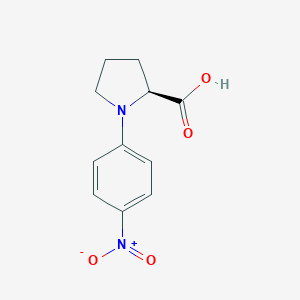
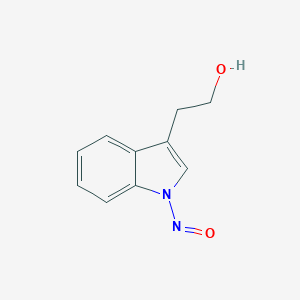
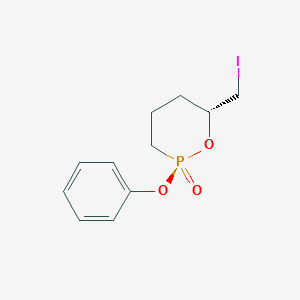
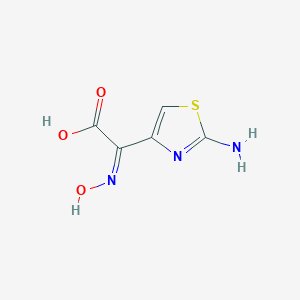
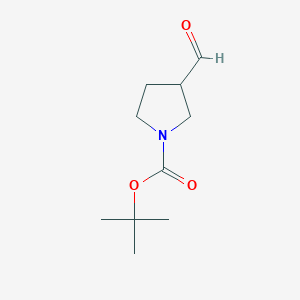
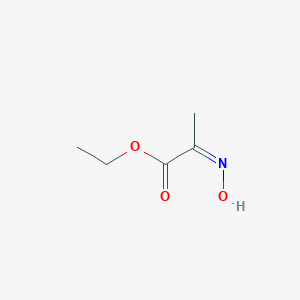
![Methyl 4-[(4-formylphenoxy)methyl]benzoate](/img/structure/B54445.png)
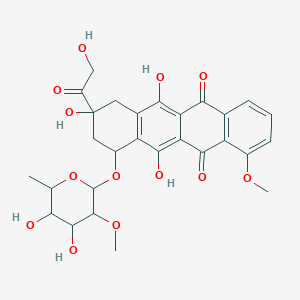
![Tetrazolo[1,5-a]quinoline-4-carbaldehyde](/img/structure/B54449.png)
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
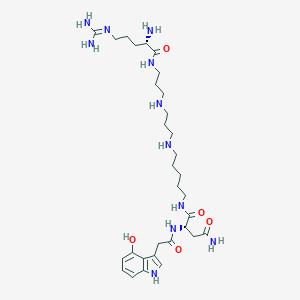
![Furo[3,2-c]pyridine-6-carbaldehyde](/img/structure/B54456.png)